PDE9A Inhibitory Potency: Class-Level Baseline from US9617269 Series
The pyrazolo[3,4-d]pyrimidine scaffold to which 4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs has been extensively profiled against PDE9A in US9617269. A closely related analog, WYQ-46 (BindingDB BDBM317095), achieved an IC50 of 6 nM against PDE9A [1]. This establishes a class potency benchmark. Although direct IC50 data for the target compound are not publicly available, its structural alignment with the N-substituted pyrazolo[3,4-d]pyrimidine ketone pharmacophore places it within a series capable of low-nanomolar PDE9A engagement. Users should request vendor QC data to confirm batch-specific PDE9A IC50.
| Evidence Dimension | PDE9A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 899737-19-0 |
| Comparator Or Baseline | WYQ-46 (US9617269, Compound WYQ-46): IC50 = 6 nM |
| Quantified Difference | Unknown; target compound potency remains to be experimentally determined |
| Conditions | Inhibition of PDE9A catalytic domain, assay as described in US9617269 (details not specified in BindingDB entry) |
Why This Matters
For researchers selecting PDE9 inhibitors, knowing that the core scaffold supports sub-10 nM potency provides a rational basis for evaluating this compound, provided that confirmatory data are obtained.
- [1] BindingDB. (n.d.). BDBM317095: US9617269, Compound WYQ-46. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=317095 View Source
